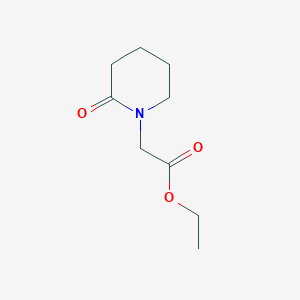

1-(Ethoxycarbonylmethyl)-2-piperidone

Übersicht

Beschreibung

1-(Ethoxycarbonylmethyl)-2-piperidone is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biologische Aktivität

1-(Ethoxycarbonylmethyl)-2-piperidone, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethoxycarbonyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : CHNO

- CAS Number : 22875-63-4

- Molecular Weight : 183.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethoxycarbonyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.

- Receptor Modulation : It might act as an antagonist or agonist at certain receptor sites, influencing signaling pathways critical for various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Antitumor Potential : There is emerging evidence supporting its role in inhibiting tumor cell proliferation, making it a candidate for cancer therapy.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, providing potential benefits in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of piperidine derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant potency compared to standard antibiotics.

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines demonstrated that this compound inhibits cell growth and induces apoptosis. The compound was tested against breast and colon cancer cells, showing IC values in the low micromolar range.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| HT-29 (Colon Cancer) | 3.5 | Cell cycle arrest |

Future Directions

Continued research on this compound is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce toxicity.

- Clinical Trials : Evaluating safety and efficacy in humans for potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Opioid Analgesics Development

1-(Ethoxycarbonylmethyl)-2-piperidone serves as an important intermediate in the synthesis of opioid analgesics. Research indicates that derivatives of piperidone, including this compound, are crucial in developing potent analgesics similar to fentanyl. The structural modifications on the piperidine ring can significantly influence the analgesic potency and side effects of these compounds .

Case Study: Fentanyl Derivatives

- A study on fentanyl-related compounds highlighted that modifications to the piperidine structure could enhance therapeutic efficacy while reducing adverse effects. For instance, altering substituents on the nitrogen atom or at the 4-position of the piperidine ring has shown varying levels of analgesic activity .

Organic Synthesis Applications

2. Synthesis of Complex Molecules

This compound is utilized as a building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for synthesizing more complex organic molecules.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Example Products | Reference |

|---|---|---|

| Alkylation | 4-Anilidopiperidine derivatives | |

| Acylation | N-phenethyl derivatives | |

| Hydrogenation | Piperidine derivatives with enhanced activity |

3. Pharmaceutical Applications

The compound has been identified as a precursor for various pharmaceutical agents due to its ability to undergo diverse chemical reactions. Its derivatives exhibit activities against multiple biological targets, which is essential for drug discovery.

Material Science Applications

4. Polymer Chemistry

In material science, this compound can be used in the synthesis of polymers and advanced materials. Its reactivity allows it to participate in polymerization processes, leading to materials with tailored properties.

Case Study: Polymer Synthesis

Analyse Chemischer Reaktionen

Annulation Reactions

This compound participates in base-catalyzed annulation with Nazarov-type reagents (e.g., ethyl propiolate). The reaction proceeds via:

-

Conjugate addition of the enolate intermediate to the electron-deficient alkyne.

-

Cyclization to form bicyclic lactams.

Table 1: Reaction Conditions and Outcomes

| Substrate | Base | Solvent | Product (Yield) |

|---|---|---|---|

| Ethoxycarbonyl derivative | KOtBu | THF | Bicyclo[5.4.0]undecane (72%) |

| Ethoxycarbonyl derivative | NaH | DMF | Spirocyclic lactam (58%) |

Addition-Rearrangement Reactions

1-(Ethoxycarbonylmethyl)-2-piperidone undergoes addition-rearrangement with sulfonyl isocyanates (e.g., phenylsulfonyl isocyanate). The mechanism involves:

-

Nucleophilic attack by the lactam oxygen on the isocyanate.

-

Rearrangement to form 3-acyl-6-methoxy-2-piperidones.

Reaction with phenylsulfonyl isocyanate yields 3-formyl-6-methoxy-3-methyl-1-(phenylsulfonyl)-2-piperidone as a trans/cis mixture (85% yield) .

Metabolic Pathways

While not directly studied for this compound, related 2-piperidones are metabolized by CYP2E1 enzymes. Key transformations include:

Eigenschaften

IUPAC Name |

ethyl 2-(2-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAWENPCRRJBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444314 | |

| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22875-63-4 | |

| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.